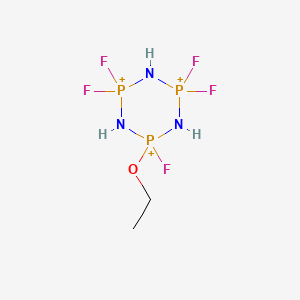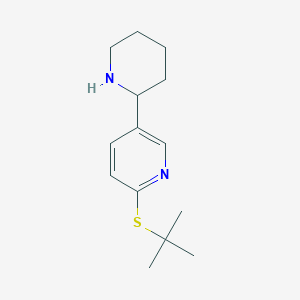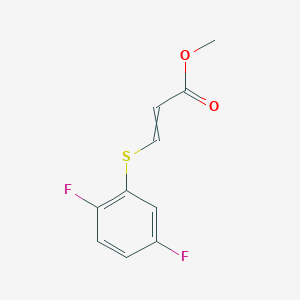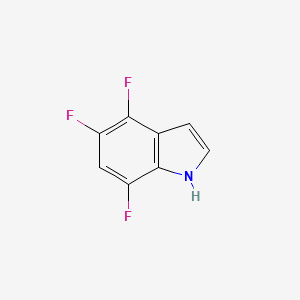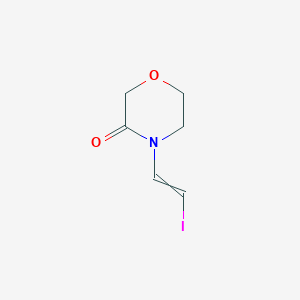
4-(2-iodoethenyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Iodoethenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-iodoethenyl)morpholin-3-one typically involves the introduction of the iodoethenyl group to the morpholin-3-one ring. One common method involves the reaction of morpholin-3-one with iodine and an appropriate alkyne under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodoethenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amino derivatives.
Scientific Research Applications
4-(2-Iodoethenyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-iodoethenyl)morpholin-3-one involves its interaction with specific molecular targets. The iodoethenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Used as an intermediate in the synthesis of pharmaceuticals.
3-(Morpholin-4-yl)propane-2,3-dione: Known for its antibacterial and antifungal properties.
Uniqueness
4-(2-Iodoethenyl)morpholin-3-one is unique due to the presence of the iodoethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H8INO2 |
|---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
4-(2-iodoethenyl)morpholin-3-one |
InChI |
InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2 |
InChI Key |
OHVQYVBODIWXQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



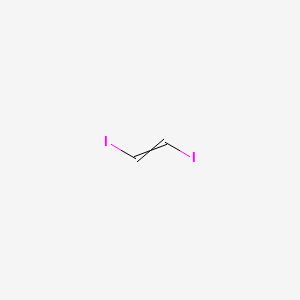

![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
![(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B11823579.png)
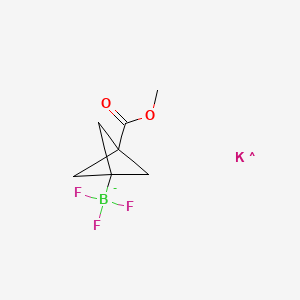
![3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B11823581.png)

